4-Amino-6-(2,4,6-trimethylphenyl)pyridazin-3-ol
Overview
Description
4-Amino-6-(2,4,6-trimethylphenyl)pyridazin-3-ol is a useful research compound. Its molecular formula is C13H15N3O and its molecular weight is 229.28 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds such as pyridazine and pyridazinone derivatives have been shown to interact with a range of biological targets and physiological effects .
Mode of Action
It’s worth noting that pyridazine-based systems, which share a similar structure, have been shown to have numerous practical applications .
Biochemical Pathways
Similar compounds have been shown to possess a wide range of pharmacological activities .
Biochemical Analysis
Biochemical Properties
4-Amino-6-(2,4,6-trimethylphenyl)pyridazin-3-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as phosphodiesterase (PDE), which is involved in the regulation of intracellular levels of cyclic nucleotides . By inhibiting PDE, this compound can modulate signaling pathways that rely on cyclic nucleotides, thereby influencing various cellular processes.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, by modulating cyclic nucleotide levels through PDE inhibition, this compound can affect pathways such as the cAMP-PKA signaling cascade, which plays a crucial role in regulating cell growth, differentiation, and metabolism . Additionally, this compound may impact gene expression by altering the activity of transcription factors that are regulated by cyclic nucleotides.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through enzyme inhibition. By binding to the active site of PDE, this compound prevents the breakdown of cyclic nucleotides, leading to increased intracellular levels of these signaling molecules . This inhibition can result in the activation or suppression of downstream signaling pathways, depending on the specific cellular context. Furthermore, this compound may also interact with other biomolecules, such as receptors or ion channels, to exert additional effects on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At lower doses, this compound may exhibit beneficial effects, such as enhanced cellular signaling and improved metabolic function . At higher doses, this compound can induce toxic or adverse effects, including cellular stress and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically beyond a certain dosage level.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as PDE . By inhibiting PDE, this compound affects the metabolism of cyclic nucleotides, leading to changes in metabolic flux and metabolite levels. Additionally, this compound may interact with other enzymes and cofactors involved in cellular metabolism, further influencing metabolic pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound within tissues may also be influenced by factors such as tissue permeability and blood flow.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is often found in the cytoplasm, where it can interact with enzymes such as PDE . Additionally, this compound may be directed to specific organelles or compartments through targeting signals or post-translational modifications. These localization mechanisms ensure that the compound reaches its intended sites of action within the cell.
Properties
IUPAC Name |
5-amino-3-(2,4,6-trimethylphenyl)-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-7-4-8(2)12(9(3)5-7)11-6-10(14)13(17)16-15-11/h4-6H,1-3H3,(H2,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAWSNNNGLVJOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=NNC(=O)C(=C2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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